

The Pharmacological Profile of 4-Methylhistamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

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Abstract

4-Methylhistamine is a potent and highly selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] This selectivity, particularly over the H1, H2, and H3 receptor subtypes, has established 4-methylhistamine as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor.[3] Its activity is implicated in immunomodulation and inflammatory processes, making the H4R a target of significant interest for therapeutic intervention in diseases such as allergic asthma, atopic dermatitis, and autoimmune disorders.[4][5] This document provides a comprehensive overview of the pharmacological properties of 4-methylhistamine, including its receptor binding profile, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and drug discovery efforts.

Receptor Binding Affinity and Selectivity

4-Methylhistamine is distinguished by its high binding affinity for the human histamine H4 receptor. Radioligand binding assays have consistently demonstrated its potent interaction with the H4R, while showing significantly lower affinity for the H1, H2, and H3 receptor subtypes. This profile confirms its status as the first identified potent and selective H4R agonist.[3]

Quantitative Binding Data

The binding affinities (K_i) of 4-methylhistamine for the four human histamine receptor subtypes are summarized below. The data highlights a selectivity of over 100-fold for the H4R compared to the other subtypes.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Receptor Subtype	Radioligand Used in Assay	K_i (nM)	Reference
Human H4R	$[^3\text{H}]$ histamine	7 - 50	[3] [7]
Human H1R	$[^3\text{H}]$ mepyramine	>10,000	[9]
Human H2R	$[^{125}\text{I}]$ iodoaminopotentidine	>10,000	[9]
Human H3R	$[^3\text{H}]$ N α -methylhistamine	>10,000	[9]
Guinea-Pig H1R	-	281,838 (-logKD = 3.55)	[10]
Guinea-Pig H2R	-	53,703 (-logKD = 4.27)	[10]

Table 1: Binding Affinity (K_i) of 4-Methylhistamine at Histamine Receptors.

Functional Activity

As a full agonist at the H4 receptor, 4-methylhistamine effectively stimulates receptor-mediated downstream signaling.[\[9\]](#) Its functional potency is typically measured through assays that quantify second messenger modulation (e.g., cAMP levels) or cell-based physiological responses like chemotaxis and shape change.

Quantitative Functional Data

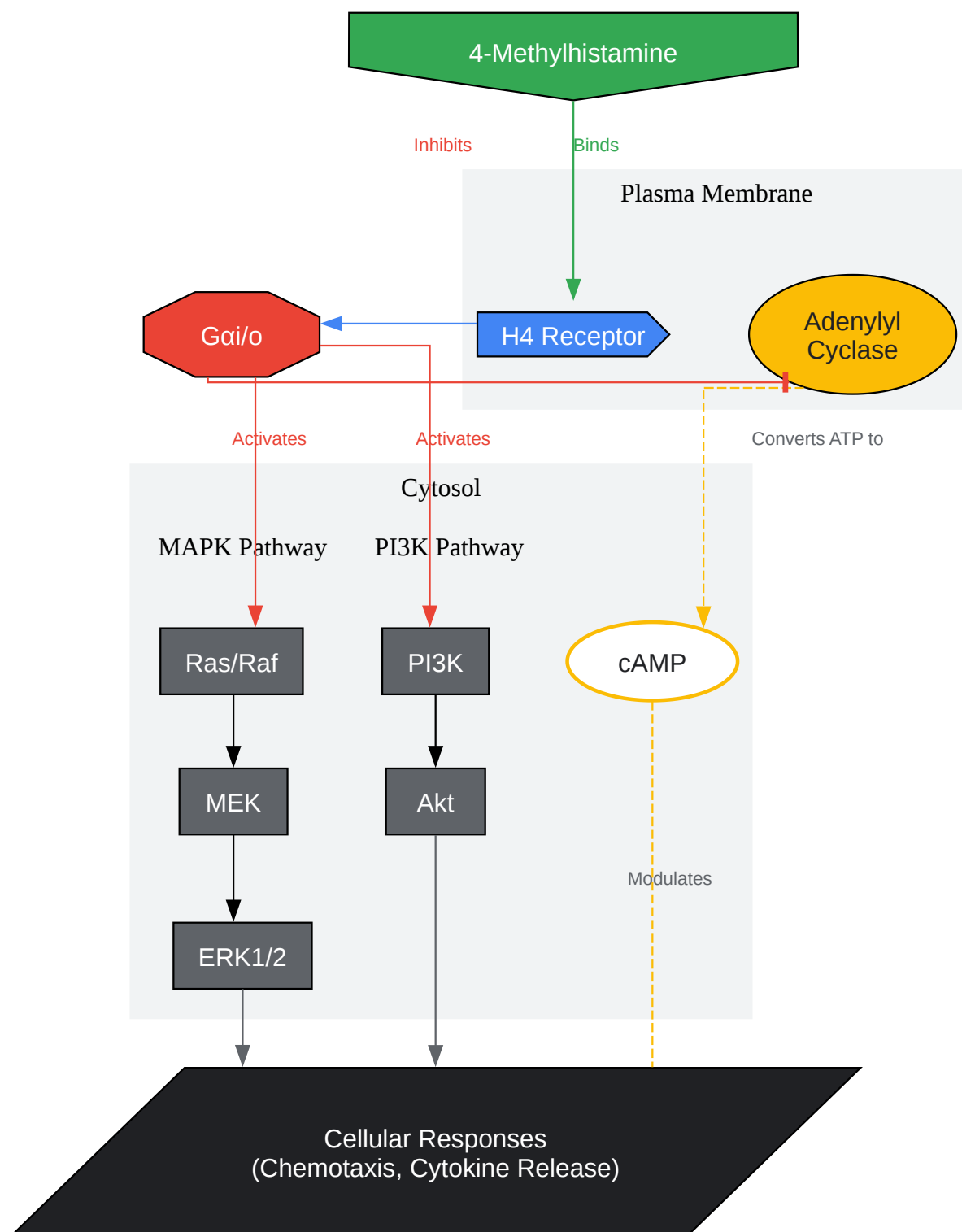
The functional potency (EC_{50} or pEC_{50}) of 4-methylhistamine demonstrates its efficacy as an H4R agonist.

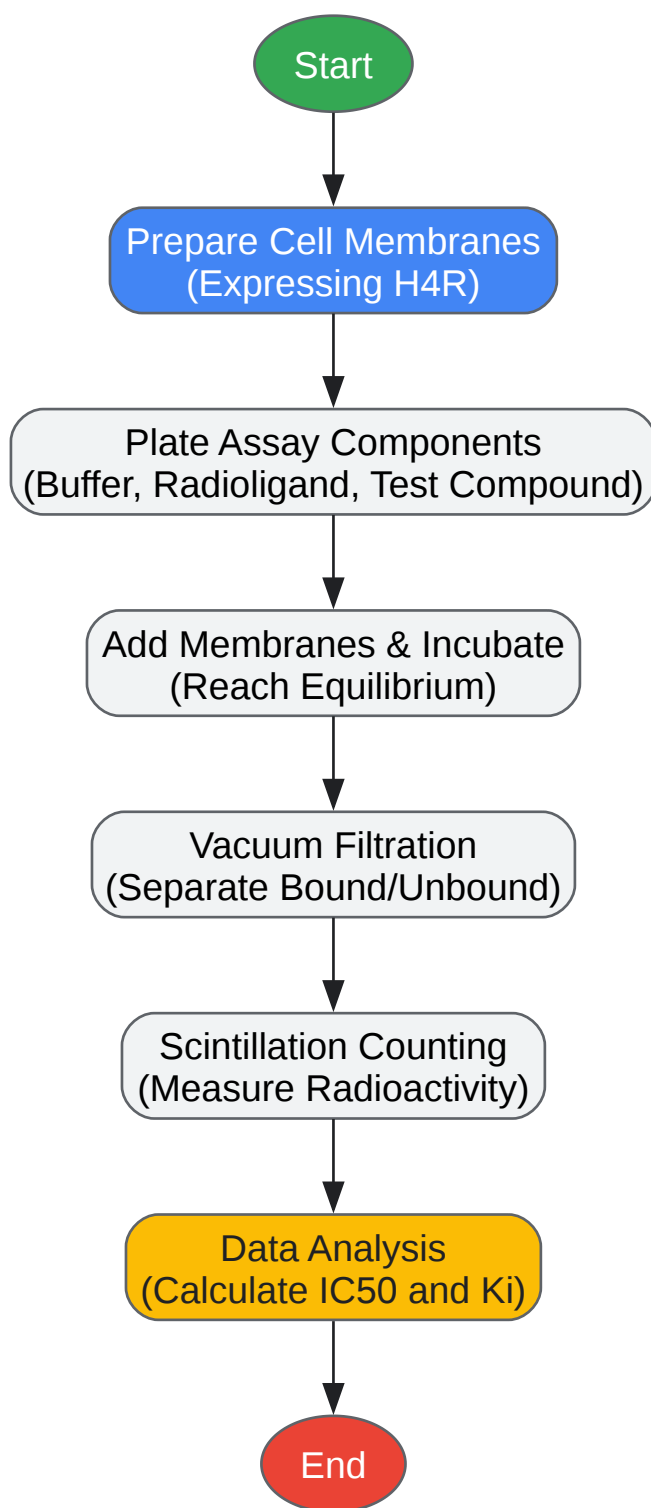
Assay Type	Species/Cell System	Measured Parameter	Potency	Reference
cAMP Inhibition	SK-N-MC cells (hH4R)	pEC50	7.4	[3][6][8]
CRE- β -galactosidase	SK-N-MC cells (hH4R)	EC50	39.8 nM	[11]
Eosinophil Shape Change	Human Eosinophils	EC50	0.36 μ M	[11]
Eosinophil Chemotaxis	Human Eosinophils	EC50	83 nM	[12]
Mast Cell Migration	Murine Bone Marrow Mast Cells	EC50	12 μ M	[11]
H1 Receptor Activity	Guinea-Pig Ileum	-log EC50	4.57	[10]
H2 Receptor Activity	Guinea-Pig Ileum	-log EC50	5.23	[10]

Table 2: Functional Potency of 4-Methylhistamine.

Signaling Pathways

The histamine H4 receptor primarily couples to the G α i/o family of G proteins.[1] Activation of H4R by 4-methylhistamine initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R stimulation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are crucial for mediating cellular responses like chemotaxis, cytokine release, and cell survival.[2][9][11][13]





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